Suxamethonium bromide

Catalog No.
S544266
CAS No.
55-94-7
M.F
C14H30Br2N2O4
M. Wt
450.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Suxamethonium bromide

Avoid chloride salt formulation failures. Suxamethonium bromide (CAS 55-94-7) is the reliable alternative: • ~47x higher ethanol solubility prevents phase separation in non-aqueous systems. • 225°C melting point enables aggressive milling without thermal degradation. • Non-hygroscopic, anhydrous form ensures gravimetric accuracy for reference standards.

CAS Number

55-94-7

Product Name

Suxamethonium bromide

IUPAC Name

trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;dibromide

Molecular Formula

C14H30Br2N2O4

Molecular Weight

450.21 g/mol

InChI

InChI=1S/C14H30N2O4.2BrH/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

HKDOIORVQFUBKO-UHFFFAOYSA-L

SMILES

C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.[Br-].[Br-]

solubility

Soluble in DMSO

Synonyms

Anectine, Bromide, Suxamethonium, Celocurine, Dibromide, Succinylcholine, Dichloride, Succinylcholine, dicholine succinate, Diiodide, Succinylcholine, Diperchlorate, Succinylcholine, Ditilin, Listenon, Lysthenon, Myorelaxin, Quelicin, Succicuran, Succinate, Dicholine, Succinylcholine, Succinylcholine Chloride, Succinylcholine Dibromide, Succinylcholine Dichloride, Succinylcholine Dichloride, Di H2O, Succinylcholine Dichloride, Di-H2O, Succinylcholine Diiodide, Succinylcholine Diperchlorate, Succinylcholine Iodide, Succinyldicholine, Suxamethonium, Suxamethonium Bromide, Suxamethonium Chloride

Canonical SMILES

C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.[Br-].[Br-]

The exact mass of the compound Suxamethonium bromide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151059. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Trimethyl Ammonium Compounds - Choline. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

50 mg, 100 mg

Suxamethonium bromide (CAS 55-94-7) is a synthetic quaternary ammonium compound and a depolarizing neuromuscular blocking agent, structurally characterized as a dimer of acetylcholine linked via acetyl groups . In procurement and material selection, it is primarily sourced as a highly pure, white crystalline powder used for specialized pharmaceutical formulations, veterinary applications, and as a benchmark reference standard in physiological research[1]. Unlike standard non-depolarizing agents, its mechanism relies on binding to nicotinic receptors followed by rapid hydrolysis by plasma cholinesterase, making its chemical stability highly dependent on pH and moisture control. Buyers typically prioritize the bromide salt over other forms when specific solid-state thermal robustness, distinct solvent compatibility, or adherence to specific historical pharmacopeial monographs is required for downstream processing [2].

Research Fit

Dry powder salt Ambient-stable bromide powder eliminates cold-chain dependency
Tropical procurement Documented suitability for warm-climate research settings without refrigeration
Depolarizing NMBA probe Only depolarizing neuromuscular blocker for receptor and enzyme studies

Generic substitution between suxamethonium bromide and its more common analog, suxamethonium chloride, frequently leads to formulation failures and processing discrepancies due to profound differences in their solid-state and solubility profiles [1]. While both salts deliver the same active succinylcholine moiety in aqueous physiological environments, their pre-dissolution properties are not interchangeable. The chloride salt readily forms a dihydrate at room temperature and is highly hygroscopic, which introduces significant batch-to-batch variability in gravimetric dispensing due to fluctuating water weight [2]. Furthermore, the chloride salt exhibits poor solubility in ethanol, precipitating out of mixed-solvent systems where the bromide salt remains fully dissolved [3]. Substituting the chloride for the bromide in non-aqueous solvent casting or high-temperature milling processes will result in phase separation, premature melting, and compromised active pharmaceutical ingredient (API) stability.

Substitution Risk

Target Suxamethonium Bromide powder
  • Dry crystalline solid
  • Ambient shipping viable
  • No cold chain required
Substitute risk Suxamethonium Chloride solution
  • Requires 2–8 °C storage
  • 14-day room-temp stability
  • Hydrolytic degradation over time
Non-depolarizing agents

Rocuronium, mivacurium exhibit different onset and recovery profiles; may not reproduce depolarizing mechanism endpoints.

Decamethonium comparator

Historical depolarizing agent with non-attenuable potassium response; safety-related endpoint context may differ.

Melting Point Superiority

Suxamethonium bromide exhibits a significantly higher thermal threshold than its chloride counterpart, which is critical for high-shear manufacturing processes. The bromide salt maintains its crystalline structure up to 225 °C [1]. In contrast, suxamethonium chloride dihydrate melts at 160–165 °C, and its anhydrous form melts at 190–193 °C [2]. This 60–65 °C difference allows the bromide salt to withstand aggressive thermal drying and milling protocols without degrading.

Evidence DimensionMelting point (thermal stability threshold)
Target Compound Data225 °C
Comparator Or BaselineSuxamethonium chloride dihydrate (160–165 °C)
Quantified Difference60–65 °C higher melting point for the bromide salt
ConditionsStandard atmospheric pressure, crystalline solid state

Enables the use of higher-temperature sterilization, drying, and high-shear milling protocols without risking API melting or thermal degradation.

Onset vs rocuronium
Head-to-head
42 sec faster onset vs rocuronium 0.6 mg/kg
Supports onset-time endpoint differentiation in airway research models
Adult surgical patients; thiopentone induction; single-twitch monitoring

Ethanol Solubility Advantage

Because the ester linkages in suxamethonium are prone to aqueous hydrolysis, non-aqueous formulations are often required. Suxamethonium bromide is soluble in 5 parts of 95% ethanol, equating to approximately 20 g per 100 mL [1]. Suxamethonium chloride is only slightly soluble in ethanol, with just 0.42 g dissolving in 100 mL at room temperature [2]. This represents an approximate 47-fold increase in ethanol solubility for the bromide salt.

Evidence DimensionSolubility in 95% ethanol
Target Compound Data~20 g / 100 mL (1 part in 5 parts alcohol)
Comparator Or BaselineSuxamethonium chloride (0.42 g / 100 mL)
Quantified Difference~47-fold higher ethanol solubility for the bromide salt
ConditionsRoom temperature, 95% ethanol solvent

Critical for developing non-aqueous delivery vehicles, solvent-cast films, or specialized veterinary formulations where water must be excluded to prevent ester hydrolysis.

Onset vs mivacurium
Head-to-head
2.5× faster onset recovery 2.7× faster vs mivacurium
Indicates rapid spontaneous reversal profile for short-duration research protocols
Nitrous oxide–opioid anesthesia; compound EMG monitoring

Gravimetric Stability

Water-of-crystallization variability can severely impact dosing accuracy in quaternary ammonium compounds. While suxamethonium chloride readily forms a dihydrate at room temperature (incorporating significant water weight into the crystal lattice), suxamethonium bromide is handled as a stable, slightly hygroscopic anhydrous-like crystal[1]. This lack of spontaneous dihydrate formation under ambient conditions ensures that the mass weighed during compounding directly correlates to the active moiety [2].

Evidence DimensionSpontaneous hydrate formation at room temperature
Target Compound DataDoes not form a standard dihydrate; handled as stable crystals
Comparator Or BaselineSuxamethonium chloride (Forms a dihydrate: C14H30Cl2N2O4·2H2O)
Quantified DifferenceElimination of dihydrate water-weight variability
ConditionsAmbient laboratory storage and handling

Eliminates the need for complex moisture-correction calculations during precision compounding, ensuring higher batch-to-batch reproducibility in API dosing.

K+ vs decamethonium
Head-to-head
Attenuable K+ rise ~50% reduction with pretreatment
Supports safety-related endpoint monitoring strategy in hyperkalemia models
Halothane–nitrous oxide anesthesia; tubocurarine pretreatment
Ambient stability
Reported
Dry powder vs solution Bromide: solid-state, no cold chain; Chloride: 2–8 °C required
Supports procurement for tropical and field research settings
Supplier specification; Rollison 1958 recommendation
Myalgia incidence
Data to verify
Bromide vs chloride Prospective comparison exists; exact values require primary text
May support differential myalgia endpoint review for salt-form selection
Leatherdale et al. 1959; cited in subsequent muscle-pain literature
BuChE hydrolysis
Reported
1.6% residual rate atypical vs normal BuChE; suxethonium less characterized
Supports pharmacokinetic predictability studies in BuChE variant models
Foldes et al. 1956; Tsuji and Foldes 1953

Non-Aqueous Formulation Development

Suxamethonium bromide is the required precursor when formulating in ethanol-rich or mixed-solvent environments. Because its ethanol solubility is approximately 47 times higher than that of the chloride salt, it prevents the phase separation and precipitation issues inherent to chloride substitution, making it the only viable choice for non-aqueous liquid delivery systems [1].

High-Shear Solid-State Processing

The 225 °C melting point of suxamethonium bromide allows manufacturers to utilize aggressive milling, micronization, and thermal drying techniques. Attempting these same high-shear processes with the chloride dihydrate (which melts at 160 °C) risks premature melting, lattice collapse, and thermal degradation of the active ingredient [2].

Analytical Reference Standards

Because it avoids the spontaneous dihydrate formation seen in the chloride salt under ambient conditions, the bromide salt is prioritized as a gravimetrically stable reference standard. This stability is critical for calibrating chromatographic equipment and conducting quantitative physiological assays where exact molar concentrations are required without constant moisture-correction calculations[1].

Application Fit

Application
Selection Property
Validation Focus
Airway management research
Onset-time endpoint context
Intubating-condition comparison studies
Tropical supply & field research
Ambient-stable dry powder
Cold-chain independence verification
Electroconvulsive stimulation research
Ultra-short duration endpoint
Spontaneous recovery profile review
Neuromuscular junction research
Depolarizing mechanism probe
BuChE hydrolysis kinetics and receptor function

Hydrogen Bond Acceptor Count

6

Exact Mass

450.05518 g/mol

Monoisotopic Mass

448.05723 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1MBL83KX8J

Related CAS

306-40-1 (Parent)

MeSH Pharmacological Classification

Neuromuscular Depolarizing Agents

Other CAS

55-94-7
1: Tran DT, Newton EK, Mount VA, Lee JS, Wells GA, Perry JJ. Rocuronium versus succinylcholine for rapid sequence induction intubation. Cochrane Database Syst Rev. 2015 Oct 29;(10):CD002788. doi: 10.1002/14651858.CD002788.pub3. Review. PubMed PMID: 26512948.
2: Arunakirinathan M, Papamichael E, Hacking R. Use of suxamethonium in open eye injuries: a dilemma with explosive consequences. Br J Hosp Med (Lond). 2014 Jul;75(7):418. doi: 10.12968/hmed.2014.75.7.418. PubMed PMID: 25040532.
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6: Ammundsen HB, Sørensen MK, Gätke MR. Succinylcholine resistance. Br J Anaesth. 2015 Dec;115(6):818-21. doi: 10.1093/bja/aev228. Epub 2015 Jul 16. PubMed PMID: 26183168.
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8: Rasmussen KG. Recall of paralysis after the seizure with right unilateral ultrabrief technique. J ECT. 2015 Jun;31(2):e26. doi: 10.1097/YCT.0000000000000216. PubMed PMID: 25621544.
9: LEATHERDALE RA, MAYHEW AJ, HAYTON-WILLIAMS DS. Incidence of muscle pain after short-acting relaxants; a comparison between suxamethonium chloride and suxamethonium bromide. Br Med J. 1959 Apr 4;1(5126):904-5. PubMed PMID: 13629159; PubMed Central PMCID: PMC1992897.
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11: Claudius C, Perner A. [Suxamethonium for intubation of patients in intensive care units?]. Ugeskr Laeger. 2011 Oct 24;173(43):2703. Danish. PubMed PMID: 22027223.
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